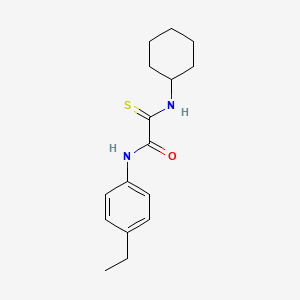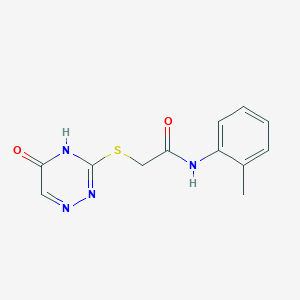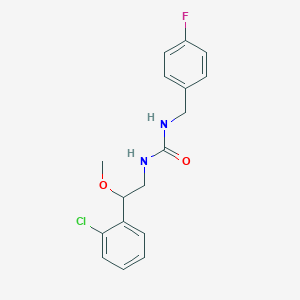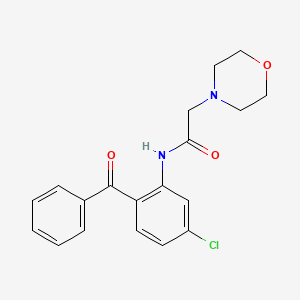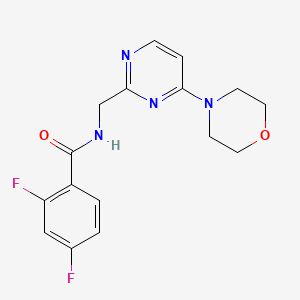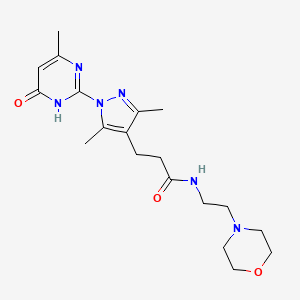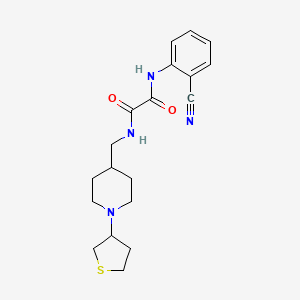![molecular formula C18H23NO4S B2561560 (E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035036-68-9](/img/structure/B2561560.png)
(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- “(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a chemical compound with a complex structure.
- It contains a spirocyclic ring system, a sulfonyl group, and a carboxylate functional group.
- The compound’s stereochemistry is specified as “(E)” for the double bond configuration.
Synthesis Analysis
- Unfortunately, I don’t have specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular formula is C~20~H~25~NO~4~S.
- The spirocyclic ring system contributes to its unique three-dimensional structure.
- Detailed analysis would involve NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and X-ray crystallography.
Chemical Reactions Analysis
- Investigating its reactivity with various reagents and conditions would provide insights into its chemical behavior.
- Potential reactions could include nucleophilic substitutions, acid-base reactions, and redox processes.
Physical And Chemical Properties Analysis
- Physically, it likely exists as a solid or crystalline material.
- Solubility, melting point, and stability under different conditions would be relevant properties.
科学的研究の応用
Heterospirocyclic Dipeptide Synthons
Research by Suter et al. (2000) introduces the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound has been utilized in peptide synthesis as a dipeptide building block, demonstrating its potential in the development of antibiotics like the C-terminal nonapeptide of Trichovirin I 1B (Suter et al., 2000).
Regioselective Cycloaddition for Spirocompound Synthesis
Molchanov and Tran (2013) explored the regioselective 1,3-dipolar cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method showcases the synthetic versatility of spirocyclic compounds in creating diverse molecular architectures (Molchanov & Tran, 2013).
Functionalized γ-Spirolactone Synthesis
Santos et al. (2000) reported on the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These compounds are significant structural sub-units in several classes of bioactive compounds, highlighting their potential in medicinal chemistry (Santos et al., 2000).
Visible-light-enabled Spirocyclization
Wei et al. (2017) developed a visible-light-induced method for constructing sulfur-containing azaspiro[4,5]trienones. This eco-friendly and mild approach uses visible light and organic dyes as photocatalysts, offering a novel pathway for synthesizing sulfur-containing spirocyclic compounds (Wei et al., 2017).
Matrix Metalloproteinase Inhibitors
Zhang et al. (2017) synthesized sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives as inhibitors for matrix metalloproteinase-2 (MMP-2), showcasing the therapeutic potential of spirocyclic compounds in treating diseases involving MMPs (Zhang et al., 2017).
Safety And Hazards
- Safety data would require experimental testing and toxicity studies.
- As a sulfonyl compound, it may have potential hazards related to reactivity or toxicity.
将来の方向性
- Investigate its potential applications in pharmaceuticals, materials science, or catalysis.
- Explore its biological activity, if any, and consider modifications for improved properties.
特性
IUPAC Name |
methyl 6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFDFBGBVEGO-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

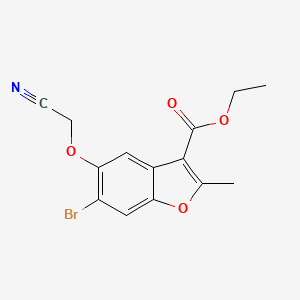
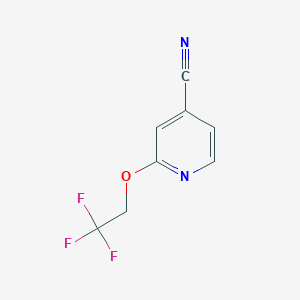
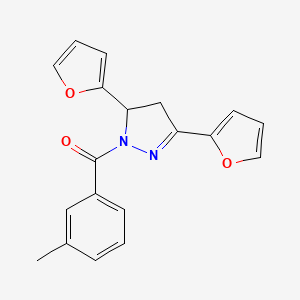
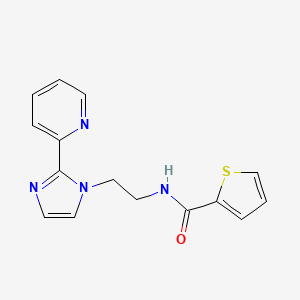
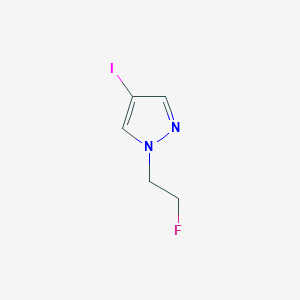
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)
